molecular formula C19H22BrNO B290789 N-(3-bromophenyl)-2-(4-isobutylphenyl)propanamide

N-(3-bromophenyl)-2-(4-isobutylphenyl)propanamide

カタログ番号 B290789
分子量: 360.3 g/mol
InChIキー: LXDIYMLBEMOWQK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-bromophenyl)-2-(4-isobutylphenyl)propanamide, commonly known as Brivaracetam, is a chemical compound that belongs to the class of antiepileptic drugs. It is a selective high-affinity ligand for synaptic vesicle protein 2A (SV2A) and is used to treat epilepsy. Brivaracetam is a relatively new drug and has been approved for use in the United States since 2016.

作用機序

Brivaracetam binds selectively to N-(3-bromophenyl)-2-(4-isobutylphenyl)propanamide, which is a protein found in the synaptic vesicles of neurons. This binding results in the modulation of neurotransmitter release, thereby reducing the likelihood of seizures. The exact mechanism of action of Brivaracetam is not fully understood, but it is believed to involve the regulation of calcium ion influx into neurons.
Biochemical and Physiological Effects:
Brivaracetam has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and to reduce the release of the excitatory neurotransmitter glutamate. Brivaracetam has also been found to have a neuroprotective effect, which may be due to its ability to reduce the release of glutamate.

実験室実験の利点と制限

One advantage of Brivaracetam is its high affinity for N-(3-bromophenyl)-2-(4-isobutylphenyl)propanamide, which makes it a potent antiepileptic drug. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects. Additionally, Brivaracetam is a relatively new drug, and more research is needed to fully understand its long-term effects.

将来の方向性

There are several potential future directions for research on Brivaracetam. One area of interest is the use of Brivaracetam in combination with other antiepileptic drugs. Another area of interest is the potential use of Brivaracetam in other neurological disorders, such as anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of Brivaracetam and its potential side effects.

合成法

The synthesis of Brivaracetam involves the reaction of 3-bromoaniline with 4-isobutylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with propanoyl chloride to yield Brivaracetam.

科学的研究の応用

Brivaracetam has been extensively studied for its efficacy in treating epilepsy. It has been found to be effective in reducing seizure frequency in patients with epilepsy, including those who have not responded to other antiepileptic drugs. Brivaracetam has also been studied for its potential use in other neurological disorders, such as anxiety and depression.

特性

分子式

C19H22BrNO

分子量

360.3 g/mol

IUPAC名

N-(3-bromophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C19H22BrNO/c1-13(2)11-15-7-9-16(10-8-15)14(3)19(22)21-18-6-4-5-17(20)12-18/h4-10,12-14H,11H2,1-3H3,(H,21,22)

InChIキー

LXDIYMLBEMOWQK-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC=C2)Br

正規SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC=C2)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。